molecular formula C23H25FN4OS B6481223 2-({8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide CAS No. 1189991-45-4

2-({8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide

Cat. No.: B6481223
CAS No.: 1189991-45-4
M. Wt: 424.5 g/mol
InChI Key: IVFYOTSLLJRFHA-UHFFFAOYSA-N
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Description

2-({8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide is a synthetic small molecule characterized by a spirocyclic triazaspiro core substituted with a phenyl group at position 3, an ethyl group at position 8, and a sulfanyl-linked acetamide moiety bearing a 4-fluorophenyl substituent. Its molecular formula is C₂₄H₂₆FN₄OS, with a molecular weight of 438.56 g/mol (exact mass: 438.1784) .

Properties

IUPAC Name

2-[(8-ethyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4OS/c1-2-28-14-12-23(13-15-28)26-21(17-6-4-3-5-7-17)22(27-23)30-16-20(29)25-19-10-8-18(24)9-11-19/h3-11H,2,12-16H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFYOTSLLJRFHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The target compound belongs to a class of spirocyclic acetamides with variations in substituent groups influencing physicochemical and biological properties. Key analogs include:

Compound Name Substituent Modifications Molecular Weight (g/mol) Key Features
N-(4-Ethoxyphenyl)-2-({8-ethyl-3-[4-(2-methyl-2-propanyl)phenyl]-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide - 4-Ethoxyphenyl (instead of 4-fluorophenyl)
- 4-(2-methylpropanyl)phenyl at position 3
523.69 Enhanced lipophilicity due to ethoxy and branched alkyl groups
2-{[3-(4-Chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide - 4-Chlorophenyl at position 3
- 2,3-Dimethylphenyl acetamide
469.04 Increased halogenated aromatic interactions; potential for higher metabolic stability
2-{[8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide - 3-Methylphenyl (vs. 4-fluorophenyl)
- Identical spiro core
438.56 Reduced steric hindrance at acetamide terminus; comparable logP to target

Research Findings and Limitations

Key Studies and Data Gaps

  • Synthesis and Characterization : The target compound’s synthesis likely follows routes similar to those in and , involving acetonitrile-mediated coupling of spirocyclic intermediates with fluorophenyl acetamides. However, yield optimization and purity data remain unreported.
  • Crystallographic Validation : Analogous spirocyclic compounds are often refined using SHELXL , ensuring structural accuracy. The target compound’s crystal structure, if resolved, would benefit from SHELX-based validation to confirm spirocyclic geometry .

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